molecular formula C19H18O5 B167134 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone CAS No. 135161-98-7

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone

Cat. No.: B167134
CAS No.: 135161-98-7
M. Wt: 326.3 g/mol
InChI Key: HQIGXKMUTUJEER-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34 g/mol . It is also known by its CAS number 135161-98-7 . This compound belongs to the anthraquinone family, which is known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals.

Scientific Research Applications

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone has several scientific research applications:

Preparation Methods

The synthesis of 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone typically involves the following steps:

Chemical Reactions Analysis

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3,6-trihydroxy-8-(3-methylbutyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-9(2)3-4-10-5-11(20)6-13-16(10)19(24)17-14(18(13)23)7-12(21)8-15(17)22/h5-9,20-22H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIGXKMUTUJEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159270
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135161-98-7
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135161-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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